molecular formula C23H22N4O3 B2698620 N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-33-3

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide

Cat. No.: B2698620
CAS No.: 941913-33-3
M. Wt: 402.454
InChI Key: QROUGFIECQCNNA-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C27H27N3O3S2. The compound features a complex structure that includes a pyrazole ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. For instance, the pyrazole moiety can be synthesized through the condensation of appropriate hydrazines with carbonyl compounds followed by cyclization under acidic conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. For example, similar pyrazole derivatives have been reported to inhibit the proliferation of breast cancer cells with IC50 values in the micromolar range .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets. Molecular docking studies suggest that it binds effectively to enzymes involved in cancer cell proliferation and survival pathways. For instance, binding affinities were recorded with proteins such as PARP1 and BRD4, which are critical in DNA repair and transcription regulation .

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis (Mtb). The most active compounds exhibited IC50 values lower than 10 µM with minimal cytotoxicity towards human lung fibroblast cells .
  • Anticancer Evaluation : In a study focusing on breast cancer cells, the compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The results indicated that treatment with the compound led to a G1 phase arrest in the cell cycle .

Data Tables

Biological Activity IC50 (µM) Target Cell Line
Antimicrobial< 10Mycobacterium tuberculosisHuman lung fibroblast
Anticancer2.32PARP1MDA-MB-468

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-15-4-5-16(2)19(12-15)24-22(28)14-26-10-11-27-21(23(26)29)13-20(25-27)17-6-8-18(30-3)9-7-17/h4-12,20-21,25H,13-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOCOBKNOJUYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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